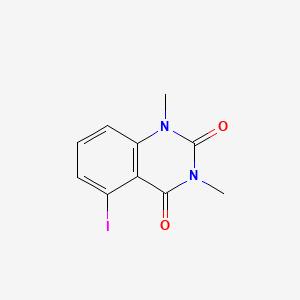
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a quinazoline ring with an iodo substituent at position 5 and two methyl groups at positions 1 and 3.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have shown that it can inhibit various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It can also inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it can inhibit the activity of various kinases, such as JAK2 and PI3K, which are involved in cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that it can reduce tumor growth in animal models of cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, more studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione. One direction is the development of more efficient synthesis methods that can produce the compound with higher yields and purity. Another direction is the optimization of the compound's structure to improve its potency and selectivity. Additionally, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, the compound's potential as a lead compound for drug development should be further explored, and its potential toxicity and pharmacokinetics should be evaluated.
Métodos De Síntesis
The synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the reaction of 5-iodoanthranilic acid with acetic anhydride and then with dimethyl sulfate. Another method involves the reaction of 5-iodoanthranilic acid with dimethylformamide dimethyl acetal and then with acetic anhydride. Both methods result in the formation of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione with high yields.
Aplicaciones Científicas De Investigación
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
5-iodo-1,3-dimethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACQATTWTIOMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736541 |
Source


|
| Record name | 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
1202679-06-8 |
Source


|
| Record name | 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

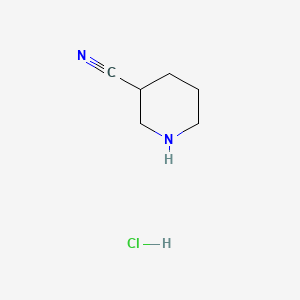
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
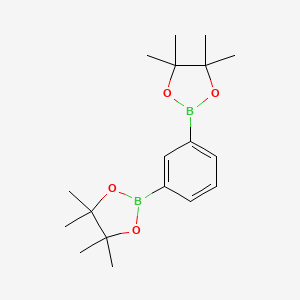
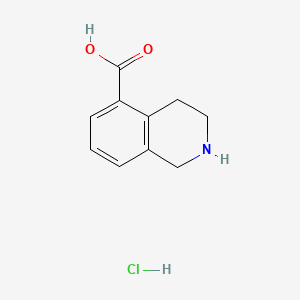
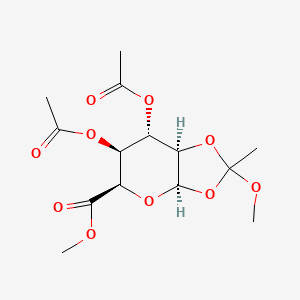
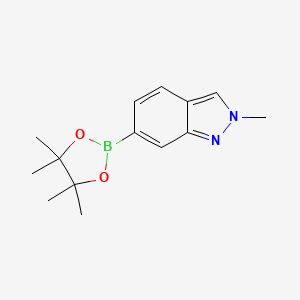
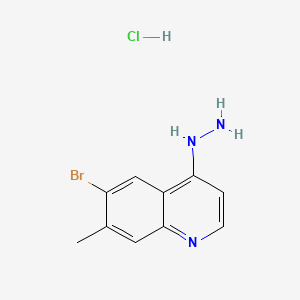
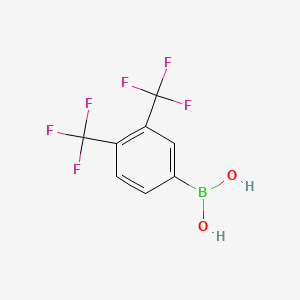

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
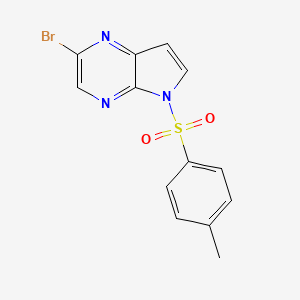
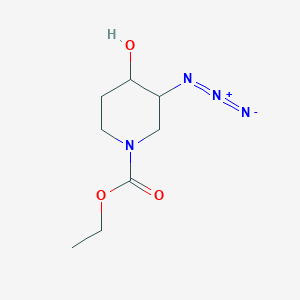
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)